

# Introduction: A Sterically Demanding Scaffold for Asymmetric Synthesis

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## Compound of Interest

Compound Name: *(S)*-3,3'-Di(Anthracen-9-YL)-1,1'-binaphthyl-2,2'-diol

CAS No.: 361342-49-6

Cat. No.: B1311834

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**(S)**-3,3'-Di(anthracen-9-yl)-1,1'-binaphthyl-2,2'-diol, a prominent member of the 3,3'-diaryl-BINOL family, is a chiral ligand distinguished by its significant steric bulk and well-defined C<sub>2</sub>-symmetric scaffold. The presence of two large anthracene moieties at the 3 and 3' positions of the binaphthyl system creates a unique and highly restricted chiral environment. This structural feature is paramount in asymmetric catalysis, where the ligand's architecture directly influences the stereochemical outcome of a reaction. By coordinating to a metal center or acting as an organocatalyst, it can effectively shield one face of a prochiral substrate, thereby directing the approach of a reactant to achieve high levels of enantioselectivity. This guide provides a comprehensive overview of its properties, a detailed synthesis protocol, and a prospective application in a key asymmetric transformation, underscoring its potential in the synthesis of enantiomerically pure compounds, a critical aspect of modern drug development.

The Chemical Abstracts Service (CAS) number for **(S)**-3,3'-Di(Anthracen-9-YL)-1,1'-binaphthyl-2,2'-diol is 361342-49-6.<sup>[1][2]</sup>

## Physicochemical and Structural Properties

The defining characteristics of this chiral diol are summarized below. These properties are essential for its handling, storage, and application in chemical synthesis.



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## Strategic Synthesis: A Suzuki-Miyaura Coupling Approach

The construction of sterically hindered biaryl compounds such as **(S)-3,3'-di(anthracen-9-yl)-1,1'-binaphthyl-2,2'-diol** is most effectively achieved through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is particularly well-suited for this purpose due to its tolerance of a wide range of functional groups and its proven efficacy in forming C-C bonds between  $sp^2$ -hybridized carbon atoms.<sup>[2][4]</sup>

The synthetic strategy involves a three-stage process:

- **Protection of the Diol:** The hydroxyl groups of the starting material, (S)-3,3'-dibromo-1,1'-binaphthyl-2,2'-diol, are protected to prevent interference with the subsequent organometallic reaction. Silyl ethers are a common choice for this role.
- **Suzuki-Miyaura Cross-Coupling:** The protected dibromo-BINOL derivative is then coupled with an anthraceneboronic acid derivative in the presence of a palladium catalyst and a suitable base.
- **Deprotection:** The protecting groups are removed to yield the final product.

This sequence ensures a high-yielding and stereoretentive synthesis, preserving the axial chirality of the BINOL backbone.



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A generalized workflow for the synthesis of the target molecule.

## Detailed Experimental Protocol (Representative)

This protocol is based on established methods for the synthesis of 3,3'-diaryl-BINOL derivatives.<sup>[2]</sup>

Stage 1: Protection of (S)-3,3'-Dibromo-1,1'-binaphthyl-2,2'-diol

- To a solution of (S)-3,3'-dibromo-1,1'-binaphthyl-2,2'-diol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N<sub>2</sub> or Ar), add imidazole (2.5 eq).
- Cool the mixture to 0 °C in an ice bath.
- Add tert-butyldimethylsilyl chloride (TBDMSCl) (2.2 eq) portion-wise.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with saturated aqueous NH<sub>4</sub>Cl solution.

- Separate the organic layer, wash with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the protected diol.

### Stage 2: Suzuki-Miyaura Cross-Coupling

- In a Schlenk flask, combine the protected (S)-3,3'-dibromo-BINOL (1.0 eq), anthracene-9-boronic acid (2.5 eq), and a suitable base such as  $\text{K}_2\text{CO}_3$  (4.0 eq).
- Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [ $\text{Pd}(\text{PPh}_3)_4$ ] (0.05 eq).
- Evacuate and backfill the flask with an inert gas three times.
- Add a degassed solvent system, typically a mixture of toluene and water.
- Heat the reaction mixture to 80-90 °C and stir vigorously for 24 hours.
- Monitor the reaction by TLC or LC-MS.
- After completion, cool the mixture to room temperature and dilute with ethyl acetate.
- Wash the organic phase sequentially with water and brine, then dry over anhydrous  $\text{Na}_2\text{SO}_4$ .
- Remove the solvent in vacuo and purify the residue by column chromatography.

### Stage 3: Deprotection

- Dissolve the protected (S)-3,3'-di(anthracen-9-yl)-BINOL from the previous step in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
- Cool the solution to 0 °C.
- Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 2.5 eq) dropwise.
- Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
- Once the reaction is complete, quench with water and extract the product with ethyl acetate.

- Combine the organic layers, wash with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , and concentrate.
- Purify the crude product by recrystallization or column chromatography to yield pure **(S)-3,3'-di(anthracen-9-yl)-1,1'-binaphthyl-2,2'-diol**.

## Application in Asymmetric Catalysis: A Case Study in Allylboration

The unique steric and electronic properties of 3,3'-diaryl-BINOL derivatives make them highly effective catalysts for a range of asymmetric transformations. While specific catalytic data for the anthracene-substituted variant is not extensively published, its structural similarity to other bulky 3,3'-diaryl-BINOLs, such as (S)-3,3'-Ph<sub>2</sub>-BINOL, allows for a well-founded projection of its catalytic prowess. One such application is the asymmetric allylboration of acyl imines, a powerful method for synthesizing chiral homoallylic amines, which are valuable intermediates in pharmaceutical synthesis.[5]

The diol catalyst activates the allylboronate reagent, creating a chiral environment that dictates the facial selectivity of the addition to the imine. The bulky anthracene groups are expected to create a highly restricted chiral pocket, leading to excellent enantioselectivity.



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Proposed catalytic cycle for asymmetric allylboration.

## Representative Protocol: Asymmetric Allylboration of an Acyl Imine

This protocol is adapted from studies using sterically demanding 3,3'-diaryl-BINOL catalysts.[5]

- To a flame-dried flask under an inert atmosphere, add the chiral catalyst, **(S)-3,3'-di(anthracen-9-yl)-1,1'-binaphthyl-2,2'-diol** (0.15 eq).
- Add anhydrous toluene as the solvent.
- Add the acyl imine substrate (1.0 eq) to the solution.
- Stir the mixture at room temperature for 10 minutes.
- Add allyldiisopropoxyborane (1.5 eq) dropwise.
- Stir the reaction at room temperature for 24-48 hours, monitoring progress by TLC.
- Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO<sub>3</sub>.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched homoallylic amine.
- Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Expected Performance:

Based on the performance of structurally similar catalysts like (S)-3,3'-Ph<sub>2</sub>-BINOL in this reaction, high yields and excellent enantioselectivities are anticipated.[5]



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## Conclusion

**(S)-3,3'-Di(anthracen-9-yl)-1,1'-binaphthyl-2,2'-diol** represents a sophisticated and powerful tool in the field of asymmetric synthesis. Its synthesis, while multi-stepped, relies on robust and well-established methodologies like the Suzuki-Miyaura coupling. The defining feature of this ligand is its profound steric bulk, which is anticipated to translate into exceptional levels of stereocontrol in a variety of catalytic applications. For researchers in drug discovery and process development, this chiral diol offers the potential to unlock efficient and highly selective pathways to complex, enantiopure molecules, thereby accelerating the development of new therapeutic agents.

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